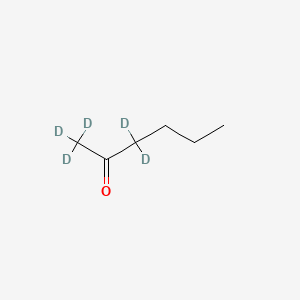

2-Hexanone-1,1,1,3,3-d5

描述

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which are variants of an element that have the same number of protons but a different number of neutrons. chemeo.com This method is a cornerstone of modern scientific research, allowing scientists to track the movement and transformation of molecules with high precision. cymitquimica.comnist.gov By introducing stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can follow the path of a compound through complex biological, chemical, or environmental systems. nist.gov

The labeled molecules are chemically identical to their natural counterparts, meaning they participate in reactions and metabolic processes in the same way. cymitquimica.com However, their different masses allow them to be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comnist.gov This enables detailed investigation into metabolic pathways, the mechanisms of chemical reactions, and the flow of substances through ecosystems. chemeo.comnist.govnist.gov Isotope labeling is a crucial tool in diverse fields, including drug development, proteomics, and environmental science. chemeo.comnist.gov

Overview of 2-Hexanone-1,1,1,3,3-d5 as a Research Compound

This compound is a deuterated form of 2-hexanone (B1666271), a six-carbon ketone. cymitquimica.com In this specific isotopologue, five hydrogen atoms at positions 1 and 3 have been replaced with deuterium, a stable isotope of hydrogen. cymitquimica.comnist.gov This substitution is key to its utility as a specialized research compound. chemicalbook.comchemicalbook.com

The primary application of this compound is in analytical chemistry and research. Due to the distinct spectral properties of deuterium, it serves as a valuable tool in NMR spectroscopy to study molecular dynamics and the mechanisms of chemical reactions. cymitquimica.com The mass difference between it and its non-deuterated version also makes it an excellent internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC/MS). This is particularly useful in environmental monitoring for the analysis of volatile organic compounds. epa.gov

The key physical and chemical properties of this compound are summarized in the table below. The substitution of hydrogen with deuterium atoms results in a higher molecular weight compared to the standard 2-Hexanone and may slightly alter physical properties such as the boiling point. cymitquimica.comnist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇D₅O chemeo.comcymitquimica.comnist.gov |

| Molecular Weight | 105.19 g/mol chemeo.comnist.gov |

| CAS Number | 4840-82-8 cymitquimica.comnist.govchemicalbook.comclearsynth.com |

| Appearance | Colorless liquid (inferred from non-deuterated form) cymitquimica.com |

| Boiling Point | The boiling point of the non-deuterated isotopologue, 2-Hexanone, is 127.2 °C. The boiling point of the deuterated compound is expected to be slightly altered from this value. cymitquimica.comnist.gov |

Structure

3D Structure

属性

IUPAC Name |

1,1,1,3,3-pentadeuteriohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOPKMRPOGIEB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964064 | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-82-8 | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Ketones

General Principles of Deuterium (B1214612) Incorporation

There are three primary strategies for introducing deuterium into ketone structures: hydrogen/deuterium exchange reactions, the addition of deuterium to unsaturated functionalities, and the coupling of reagents that already contain deuterium. rsc.orgrsc.org

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions

Hydrogen/deuterium exchange is a widely used method for deuterium incorporation and can be catalyzed by acids, bases, or transition metals. rsc.orgrsc.orgmdpi.com This process typically involves the exchange of protons on the carbon atoms alpha to the carbonyl group with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.comlibretexts.org The reaction proceeds through the formation of enol or enolate intermediates. rsc.orgrsc.org

Acid-catalyzed H/D exchange involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens, facilitating their exchange with deuterium. mdpi.comlibretexts.org Base-catalyzed exchange, on the other hand, involves the direct deprotonation of the α-carbon to form an enolate, which is then deuterated by the deuterium source. mdpi.com Transition-metal catalysis can also facilitate H/D exchange, often offering higher selectivity and milder reaction conditions. researchgate.netresearchgate.net

Addition of Deuterium to Unsaturated Functionality

Another approach to synthesizing deuterated ketones is through the addition of deuterium across a carbon-carbon double or triple bond in an unsaturated precursor. rsc.orgrsc.org For instance, the hydration of an alkyne using a deuterium source can yield a deuterated ketone. rsc.orgrsc.org However, controlling the level of deuteration and avoiding over-deuteration can be challenging with this method. rsc.orgrsc.org

Recent advancements include electrocatalytic methods for the deuteration of unsaturated substrates like aldehydes and ketones. nih.gov For example, a palladium-based cathode has been shown to facilitate the transfer of deuterium ions from D₂O to unsaturated bonds, achieving high turnover frequencies and Faradaic efficiencies. nih.gov

Coupling of Reagents with Pre-incorporated Deuterium

This strategy involves the use of organometallic or other reactive species that have been synthesized with deuterium in specific positions. rsc.orgrsc.org These deuterated reagents are then used in coupling reactions to construct the target ketone. This method allows for precise control over the location of deuterium incorporation. rsc.orgrsc.org An example is the coupling of esters with bis[(pinacolato)boryl]methane (B124671) followed by trapping with D₂O to produce di-deuterated methyl ketones. rsc.orgrsc.org

Specific Synthetic Routes for Deuterated Ketones

Acid-, Base-, and Transition-Metal-Catalyzed α-Deuteration via Enolate or Enol Intermediates

The α-deuteration of ketones via enol or enolate intermediates is a cornerstone of deuterated ketone synthesis. rsc.orgrsc.org

Acid-Catalyzed α-Deuteration: In the presence of a deuterated acid (like DCl in D₂O), a ketone can undergo tautomerization to its enol form. libretexts.orglibretexts.org The reformation of the keto tautomer can then incorporate a deuterium atom at the α-position. libretexts.orglibretexts.org This process can be repeated to replace all α-hydrogens with deuterium. libretexts.org Superacid-catalyzed protocols have also been developed, demonstrating high deuteration efficiency and broad substrate scope. rsc.orgnih.gov For instance, using [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst in the presence of D₂O allows for the efficient α-deuteration of various ketones. rsc.orgnih.gov

Base-Catalyzed α-Deuteration: Bases are commonly used to promote the formation of enolates from ketones. mdpi.com The enolate can then be quenched with a deuterium source like D₂O to introduce deuterium at the α-position. researchgate.netresearchgate.net Simple bases such as sodium hexamethyldisilazide (NaHMDS) have been shown to efficiently promote the deuteration of a wide range of C-H bonds. researchgate.net Barium oxide (BaO) has also been reported as an effective catalyst for the α-deuteration of ketones with high yields and deuterium incorporation. researchgate.net

Transition-Metal-Catalyzed α-Deuteration: Transition metals offer alternative pathways for α-deuteration, often under milder conditions. researchgate.netresearchgate.net While effective, these methods can be limited by the cost and potential toxicity of the metal catalysts. researchgate.netresearchgate.netrsc.org Ruthenium-catalyzed reactions, for example, have been developed for the selective deuteration of carbonyl compounds. researchgate.net

A study on the deuteration of pentoxifylline, a bioactive ketone, highlights the optimization of reaction conditions for α-deuteration.

| Entry | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |

| 1 | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%) | D₂O (55 equiv.) | 100 | 10 | 93 | 96 |

| 2 | None | D₂O | 100 | 10 | - | - |

| 3 | [Ph₃C]⁺[BF₄]⁻ | D₂O | 100 | 10 | - | Not observed |

| 4 | K⁺[B(C₆F₅)₄]⁻ | D₂O | 100 | 10 | 86 | Reduced |

| 5 | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | 100 | 10 | - | 91 (in DCM), 96 (in DCE) |

| 6 | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | CD₃OD | 100 | 10 | 95 | 85-89 |

Table based on data from a study on superacid-catalyzed α-deuteration. rsc.org

Reductive Deuteration Protocols Utilizing Magnesium and D₂O

A practical and efficient method for the reductive deuteration of ketones involves the use of magnesium metal in the presence of deuterium oxide. cas.cnorgsyn.orgnih.govacs.org This approach typically converts ketones into α-deuterated alcohols. cas.cnorgsyn.orgnih.govacs.org The reaction proceeds via an "umpolung" strategy, where the polarity of the carbonyl carbon is reversed. cas.cnorgsyn.org

In a typical procedure, a system of Mg/BrCH₂CH₂Br is used to generate a negatively charged carbon on the former ketone group. cas.cnorgsyn.org This carbanionic species then reacts with D₂O to afford the α-deuterated alcohol. cas.cnorgsyn.org This method is advantageous as it requires only a small excess of D₂O (around 1.5 equivalents) and provides high yields and excellent deuterium incorporation (often >98%). cas.cnacs.org

The substrate scope for this reaction is broad, encompassing variously substituted benzophenones, cyclic ketones, and even drug molecules like fenofibrate. cas.cnorgsyn.org

| Substrate Type | Yield (%) | Deuterium Incorporation (%) |

| Substituted Benzophenones | Good | >96 |

| Five-, Six-, or Seven-membered Rings | 57-88 | up to 97 |

| Pyridines | 61-82 | - |

| Fenofibrate | - | Selectively reduced |

Table summarizing the scope of reductive deuteration using Mg/D₂O. cas.cn

Targeted Deuteration via Coupling of Esters with Boron-Containing Reagents and D₂O

A significant advancement in the controlled synthesis of partially deuterated methyl ketones involves the coupling of esters with boron-containing reagents, followed by trapping with deuterium oxide (D₂O). rsc.orgamazonaws.com This strategy provides a convenient route to CD₂H-methyl ketones, which are valuable for fine-tuning metabolic processes in drug discovery and for use as multifunctional probes in spectroscopy. rsc.orgchemrxiv.org The method utilizes the coupling of an ester with bis[(pinacolato)boryl]methane in the presence of a base to form a bis(boron) enolate intermediate. rsc.orgamazonaws.com This intermediate is then trapped with D₂O, an inexpensive and readily available deuterium source, to yield the di-deuterated methyl ketone with deuteration occurring specifically at the position where the boron was present. rsc.orgamazonaws.com

The development of this protocol focused on optimizing reaction conditions to achieve high selectivity for the di-deuterated product over other isotopologues. rsc.org Researchers found that adjusting the amount of solvent and increasing the equivalents of D₂O were crucial for high selectivity. rsc.org For instance, using methyl 4'-phenylbenzoate as a model substrate, initial conditions with 2 equivalents of bis[(pinacolato)boryl]methane and 2 equivalents of sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous tetrahydrofuran (B95107) (THF), followed by trapping with 3 equivalents of D₂O, yielded the desired ketone with 66% di-deuteration. amazonaws.comrsc.org

| Entry | Base (equiv.) | Bis[(pinacolato)boryl]methane (equiv.) | Deuterium Source (equiv.) | Solvent | Isolated Yield (%) | % Di-deuteration (CD₂H) | % Overall Deuteration (D) |

|---|---|---|---|---|---|---|---|

| 1 | NaHMDS (2.0) | 2.0 | D₂O (3.0) | THF | 47 | 66 | >95 |

| 5 | NaHMDS (1.5) | 2.0 | D₂O (10.0) | THF (0.5 mL) | - | - | 99 |

| 8 | NaHMDS (1.5) | 2.0 | D₂O (10.0) | THF (0.3 mL) | - | Best di-deuteration % | - |

| 10 | LiHMDS (1.5) | 2.0 | D₂O (10.0) | Toluene | Better yield | Reduced | - |

| 12 | NaHMDS | 2.0 | CD₃OD | THF | - | Marginally lower | - |

Challenges in Site-Selective Deuteration of Ketones

The site-specific incorporation of deuterium into organic molecules is a significant challenge in synthetic chemistry. rsc.orgnih.govacs.org While various methods for deuteration exist, achieving high site-selectivity, particularly at unactivated aliphatic positions, remains difficult without the use of directing groups. nih.gov Ketones are common substrates for deuteration, but controlling the precise location and number of deuterium atoms introduced presents several hurdles. rsc.org

Traditional methods for α-deuteration of ketones, such as hydrogen/deuterium (H/D) exchange catalyzed by acids, bases, or transition metals, proceed via enol or enolate intermediates. rsc.org While effective, these methods often lead to a mixture of products with varying degrees of deuteration and can result in deuterium scrambling to other positions if multiple acidic protons are present. amazonaws.comresearchgate.net The development of catalytic systems that offer high reactivity and selectivity under mild conditions is an ongoing area of research. researchgate.net For example, transition metal-free catalysts like barium oxide and superacids have been explored for H/D exchange reactions with D₂O to improve efficiency and selectivity. researchgate.netrsc.orgrsc.org Another challenge is that many deuteration protocols require expensive deuterium sources like D₂ gas or stoichiometric deuterating agents. researchgate.net The use of D₂O is more economical and safer, but its application in methods like umpolung strategies has historically required large excess amounts. orgsyn.orgcas.cn

Control over Deuteration Level at Alpha-Positions

A primary challenge in the deuteration of ketones is controlling the level of deuterium incorporation at the α-position. rsc.orgamazonaws.com It is extremely difficult to precisely control the number of deuterium atoms introduced. rsc.orgamazonaws.com Many existing protocols result in an "all-or-nothing" outcome, for example, converting a methyl group (CH₃) directly to a fully deuterated methyl group (CD₃). rsc.orgamazonaws.com This lack of control makes it nearly impossible to reliably synthesize products with intermediate degrees of deuteration, such as CDH₂ or CD₂H groups. rsc.orgamazonaws.com

This limitation is significant because partially deuterated compounds are of great interest for several reasons. Firstly, they would allow for the fine-tuning of metabolic processes. rsc.org In drug development, if the metabolism of a CH₃ group is too rapid and that of a CD₃ group is too slow, an intermediate level of deuteration could provide the ideal metabolic rate. rsc.org Secondly, molecules containing both ¹H and ²H at a specific site, such as CDH₂ and CD₂H groups, could serve as powerful mechanistic probes, allowing simultaneous study by complementary techniques like ¹H NMR, Raman spectroscopy, and mass spectrometry. rsc.org

The difficulty in controlling deuteration levels stems from the reaction mechanisms. In base-catalyzed H/D exchange, the protons at the α-position are labile, and repeated exchange cycles can lead to full deuteration. rsc.org Under the basic conditions often used to generate enolates, controlling the extent of the H/D exchange can be a significant challenge, especially when aiming for partial deuteration. rsc.org The development of methods that allow for the synthesis of partially deuterated methyl groups, like the coupling of esters with bis(boron) reagents, represents a significant step toward overcoming this challenge by offering a controlled, non-exchange-based approach. rsc.orgamazonaws.com

Advanced Analytical Applications of 2 Hexanone 1,1,1,3,3 D5

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. chromatographyonline.com A stable isotope-labeled (SIL) version of the analyte is considered the ideal internal standard, and 2-Hexanone-1,1,1,3,3-d5 serves this purpose for the quantification of its non-labeled counterpart, 2-hexanone (B1666271). chromatographyonline.com

The utility of this compound as an internal standard is most pronounced in mass spectrometry (MS) techniques coupled with chromatography. scispace.com The principle behind its effectiveness is that the deuterated standard has virtually identical physicochemical properties—such as polarity, boiling point, and chromatographic retention time—to the non-deuterated analyte. chromatographyonline.com Consequently, it behaves similarly during all stages of the analytical process, including extraction, derivatization, and chromatography.

However, due to the mass difference of five daltons (Da), it is easily distinguished from the native 2-hexanone by the mass spectrometer. chromatographyonline.com This allows for the quantification of the analyte based on the ratio of its MS signal response to the known concentration of the internal standard. This ratiometric approach significantly improves the accuracy and precision of the measurement by correcting for variations in injection volume and potential signal fluctuations in the MS detector. scispace.com Many GC-MS and LC-MS/MS methods rely on SIL internal standards for robust and reliable quantification. chromatographyonline.comnih.gov

| Property | 2-Hexanone | This compound | Significance in MS-Based Analysis |

|---|---|---|---|

| Chemical Formula | C₆H₁₂O | C₆H₇D₅O | Defines the mass difference for MS detection. |

| Molecular Weight | 100.16 g/mol | 105.19 g/mol | Allows for clear differentiation between the analyte and the internal standard by the mass spectrometer. chromatographyonline.com |

| Chromatographic Behavior | Nearly Identical | Nearly Identical | Ensures co-elution, which is critical for effective compensation of matrix effects and instrument variability. waters.com |

| Ionization Efficiency | Nearly Identical | Nearly Identical | Leads to a proportional response in the mass spectrometer, making the analyte/IS ratio a reliable measure. nih.gov |

During the development and validation of an analytical method, establishing a reliable calibration curve is essential for accurate quantification. Using this compound facilitates this process. A fixed amount of the deuterated standard is added to a series of calibration standards containing known, varying concentrations of non-labeled 2-hexanone. The calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.

This approach ensures that any systematic or random errors introduced during sample preparation or injection affect both the analyte and the standard, preserving the integrity of the ratio. chromatographyonline.com This makes the calibration more robust and less susceptible to minor procedural inconsistencies, a critical aspect of method validation to demonstrate linearity, accuracy, and precision. researchgate.net

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 1,520 | 150,500 | 0.0101 |

| 5.0 | 7,650 | 151,200 | 0.0506 |

| 20.0 | 30,100 | 149,800 | 0.2009 |

| 50.0 | 75,800 | 150,900 | 0.5023 |

| 100.0 | 152,300 | 151,500 | 1.0053 |

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS/MS, where co-eluting components from a complex sample matrix (e.g., plasma, urine, or environmental extracts) can either suppress or enhance the ionization of the target analyte. nih.govwaters.com This can lead to inaccurate and unreliable results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. waters.com Because the deuterated standard co-elutes with the analyte and shares its chemical properties, it is subjected to the same degree of ion suppression or enhancement. waters.com As a result, the ratio of the analyte signal to the internal standard signal remains constant, effectively canceling out the impact of the matrix. scispace.comwaters.com While this approach is highly effective, it is important to note that in some cases, a phenomenon known as the "deuterium isotope effect" can cause a slight separation in retention times between the analyte and the deuterated standard, which may lead to differential matrix effects if the ion suppression is not uniform across the chromatographic peak. myadlm.orgresearchgate.net

Spectroscopic Investigations of Deuterated 2-Hexanone

Beyond its role as an internal standard, the isotopic labeling in this compound provides a powerful probe for spectroscopic studies aimed at elucidating molecular structure, dynamics, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Deuterium (B1214612) (²H) has a nuclear spin of 1, unlike hydrogen (¹H), which has a spin of 1/2. wikipedia.org This fundamental difference allows for distinct NMR applications.

Structural Elucidation: In ¹H NMR, replacing specific protons with deuterium atoms simplifies the spectrum by causing the corresponding signals to disappear. This can be a powerful tool for peak assignment in complex spectra. For this compound, the signals for the methyl protons at position 1 and the methylene (B1212753) protons at position 3 would be absent in the ¹H NMR spectrum, confirming the positions of the remaining proton signals. researchgate.netlibretexts.org

Deuterium NMR (²H NMR): This specialized technique directly observes the deuterium nuclei. It can be used to confirm the success and location of isotopic labeling within a molecule. wikipedia.orgyoutube.com While its chemical shift range is similar to ¹H NMR, the resolution is often lower. wikipedia.org

Molecular Dynamics: In solid-state NMR, the interaction of the deuterium nucleus's quadrupole moment with its local electric field gradient is highly sensitive to the orientation of the C-D bond. wikipedia.org By analyzing the ²H NMR lineshapes, researchers can gain detailed insights into molecular motion, such as the rotation of methyl groups or the flexibility of alkyl chains, providing information on the dynamics of the molecule. wikipedia.orgnih.gov

| Nucleus | Spectroscopy Type | 2-Hexanone (Approx. Chemical Shift, ppm) | This compound (Expected Observation) |

|---|---|---|---|

| C1-H₃ | ¹H NMR | ~2.1 | Signal absent |

| C3-H₂ | ¹H NMR | ~2.4 | Signal absent |

| C1 (Carbonyl) | ¹³C NMR | ~209 | Signal remains, may show fine splitting due to C-D coupling |

| D | ²H NMR | No signal | Signals appear at chemical shifts corresponding to the ¹H signals of the deuterated positions (~2.1 and ~2.4 ppm). wikipedia.org |

Raman spectroscopy provides information about molecular vibrations. The C-D bond has a distinct vibrational frequency compared to the C-H bond due to the heavier mass of deuterium. The C-D stretching vibration typically appears in a spectral region between 2000 and 2300 cm⁻¹, which is often referred to as a "silent" or "bio-orthogonal" window in the Raman spectra of biological systems, as it is free from signals of endogenous molecules. acs.org

This property makes deuterium an excellent Raman probe. nih.gov By introducing a deuterated molecule like this compound into a chemical or biological system, the C-D Raman signal can be monitored to track the molecule's fate. researchgate.net This approach, known as Raman-DIP (Deuterium Isotope Probing), can reveal information about metabolic pathways, cellular uptake, and the distribution of the labeled compound at a single-cell level without the need for fluorescent tags. acs.org The intensity of the C-D band can provide semi-quantitative information about the concentration of the deuterated species. acs.org

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch | ~2800 - 3100 | Abundant in most organic and biological molecules, leading to a crowded spectral region. |

| C-D Stretch | ~2000 - 2300 | Appears in a "silent" region of the spectrum, allowing for clear, interference-free detection of the deuterated probe. acs.org |

Mechanistic Studies Utilizing Deuterated 2 Hexanone

Elucidation of Reaction Mechanisms via Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a cornerstone technique for tracing the fate of specific atoms throughout a chemical reaction. The use of 2-Hexanone-1,1,1,3,3-d5 has been instrumental in clarifying the mechanisms of various reactions, including oxidation, reduction, and photochemical processes. acs.org

In the study of ketone oxidation, for instance, the presence of deuterium at the α- and γ-positions can help determine which C-H bonds are broken and in what sequence. Similarly, in reduction reactions, isotopic labeling helps to understand the stereochemistry and pathways of hydride or hydrogen atom transfer. The distinct mass of deuterium allows its position in the products to be readily identified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a clear picture of the molecular rearrangements that have occurred. nih.gov

Research has shown that this compound is a valuable tracer in metabolic studies to elucidate reaction pathways. The significant difference in vibrational frequencies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds is a key principle. The C-H stretch vibrates at approximately 2950–3000 cm⁻¹, while the C-D stretch is found at a lower frequency of around 2150 cm⁻¹. nih.gov This difference in zero-point energy is fundamental to the kinetic isotope effect. dalalinstitute.comprinceton.edu

A notable application is in the study of the Baeyer-Villiger oxidation, where ketones are converted to esters. The migratory aptitude of different alkyl groups can be probed by selectively deuterating the ketone. For example, in the oxidation of 2-hexanone (B1666271), determining whether the butyl or methyl group migrates can be clarified by using deuterated analogs and analyzing the resulting ester products.

Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for understanding reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). dalalinstitute.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org For the C-H bond, this effect is significant because the mass of deuterium is double that of protium, leading to a substantial difference in the zero-point vibrational energies of C-H and C-D bonds. princeton.eduwikipedia.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orglibretexts.org

Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a kH/kD ratio greater than 1. The magnitude of the primary KIE can provide detailed information about the transition state of the reaction. For example, a large kH/kD value (typically 6-10) suggests a linear transfer of the hydrogen/deuterium atom in a symmetrical transition state. princeton.eduwikipedia.org

In the context of 2-hexanone, if a reaction involves the abstraction of a proton from the C1 or C3 position in the rate-determining step, substituting these protons with deuterium, as in this compound, would lead to a significant primary kinetic isotope effect.

Table 1: Representative Primary Kinetic Isotope Effects for C-H Bond Cleavage

| Reaction Type | Typical kH/kD Value | Implication |

|---|---|---|

| E2 Elimination | ~6.7 | C-H bond breaking in the rate-determining step. princeton.edu |

This table provides illustrative data from general organic chemistry principles and specific studied reactions to contextualize the expected effects for 2-hexanone.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduresearchgate.net These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization or the steric environment of the transition state. princeton.eduwikipedia.org

SKIEs are classified as α or β depending on whether the isotopic substitution is on the atom undergoing the reaction (α) or an adjacent atom (β).

α-Secondary KIE: An α-SKIE is observed when the hybridization of the carbon atom bonded to the deuterium changes during the reaction. For example, a change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1, around 1.1-1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, around 0.8-0.9). wikipedia.org In reactions involving the carbonyl group of 2-hexanone, such as nucleophilic addition, the carbon at the C2 position changes from sp2 to sp3 hybridization.

β-Secondary KIE: A β-SKIE is often associated with hyperconjugation, where the C-H or C-D bond helps to stabilize a developing positive charge on an adjacent carbon. The C-H bond is more effective at hyperconjugation than the C-D bond, leading to a normal KIE (kH/kD > 1).

For this compound, the deuterium atoms are at both α (C1) and β (C3) positions relative to the carbonyl group (C2). Therefore, studying its reactions can reveal a combination of these effects, providing a more detailed picture of the transition state structure.

The photochemistry of ketones, such as the Norrish Type II reaction, involves intramolecular hydrogen abstraction. In the case of 2-hexanone, the excited carbonyl group abstracts a hydrogen atom from the γ-carbon (C5). Deuterium substitution can significantly impact the efficiency of these photochemical processes. acs.orgacs.org

Studies on the photochemistry of 2-hexanone and its deuterated analogs have shown that the lifetime of the excited triplet state can be influenced by isotopic substitution. acs.org The rate of γ-hydrogen abstraction is subject to a primary kinetic isotope effect. If the hydrogen abstraction is part of the rate-determining step of the photochemical reaction, then substituting the γ-hydrogens with deuterium would slow down this step.

While this compound does not have deuterium at the γ-position, studying it alongside γ-deuterated 2-hexanone can help to isolate the electronic and steric effects of deuterium at other positions from the primary isotope effect of γ-hydrogen abstraction.

Table 2: Quantum Yields in the Photochemistry of 2-Hexanone and Deuterated Analogs

| Compound | Quantum Yield of Propene Formation | Quantum Yield of Cyclobutanol Formation |

|---|---|---|

| 2-Hexanone | Data not specified | Data not specified |

| 2-Hexanone-5-d | Data not specified | Data not specified |

Interpretation of Isotope Effects for Rate-Determining Step Identification

Significant Primary KIE (kH/kD > 2): This is strong evidence that a C-H bond at the labeled position is being broken in the rate-determining step. researchgate.net For this compound, a large KIE would point to a mechanism where the abstraction of a proton from either the methyl (C1) or methylene (B1212753) (C3) group is the slowest step.

Small or No Primary KIE (kH/kD ≈ 1): This suggests that the C-H bond at the labeled position is not broken in the rate-determining step. princeton.edu The bond breaking may occur in a fast step before or after the RDS.

Secondary KIE: The observation of a secondary KIE can provide information about changes occurring at or near the reaction center during the RDS, even if no bonds to the isotope are broken. researchgate.net For example, an inverse α-secondary KIE (kH/kD < 1) in a nucleophilic addition to the carbonyl of this compound would support a mechanism where the hybridization of C2 changes from sp2 to sp3 in the rate-determining step.

It is crucial to understand that the interpretation of KIEs should be done carefully, as factors other than bond breaking can influence the results. osti.gov However, when combined with other kinetic and mechanistic data, the study of deuterated compounds like this compound provides an indispensable method for elucidating the intricate details of chemical reactions. osti.gov

Metabolic Tracing and Pathway Elucidation with Deuterated Hexanones

Applications in Investigating Carbon Fluxes

Deuterated substrates are valuable tools for investigating central carbon metabolism, providing insights into how cells generate energy and synthesize essential molecules.

Tracing Substrate Fluxes through the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for oxidizing acetyl-CoA to produce energy. mdpi.com Ketone bodies, which are structurally related to 2-hexanone (B1666271), are metabolized to acetyl-CoA and can enter the TCA cycle. physiology.orglecturio.com Therefore, a deuterated ketone like 2-Hexanone-1,1,1,3,3-d5 could theoretically be used to probe TCA cycle activity.

Upon entering a cell, 2-hexanone is metabolized to products that can be converted to acetyl-CoA. oc-praktikum.de If this compound were used as a tracer, the deuterium-labeled acetyl-CoA would enter the TCA cycle. As the cycle proceeds, the deuterium (B1214612) atoms would be incorporated into TCA cycle intermediates like citrate, α-ketoglutarate, and eventually into associated amino acids like glutamate (B1630785) and glutamine. nih.govmeduniwien.ac.at

Recent studies have successfully used deuterated acetate (B1210297) (acetate-d3) to track substrate flux through the liver's TCA cycle using Deuterium Metabolic Imaging (DMI). nih.govnih.gov In these studies, the conversion of acetate-d3 into labeled glutamate/glutamine (Glx) was monitored, providing a direct readout of TCA cycle activity. nih.govmeduniwien.ac.at A similar principle would apply to this compound, where tracking the appearance of the d5-label in Glx would provide a quantitative measure of its contribution to the TCA cycle pool.

Table 1: Hypothetical Isotopologue Distribution in TCA Intermediates from this compound Metabolism

This table illustrates the expected labeling pattern in key metabolites if this compound is metabolized to acetyl-CoA (hypothetically as acetyl-CoA-d3) and enters the TCA cycle. The "M+n" notation indicates the mass isotopologue, where 'n' is the number of deuterium atoms incorporated.

| Metabolite | Expected Primary Isotopologue | Metabolic Significance |

|---|---|---|

| Acetyl-CoA | M+3 | Entry point into the TCA cycle. |

| Citrate | M+3 | Formed from condensation of Acetyl-CoA and Oxaloacetate. |

| α-Ketoglutarate | M+3 | Key intermediate, links TCA cycle to amino acid metabolism. |

| Glutamate/Glutamine (Glx) | M+3 | Reflects α-Ketoglutarate pool and TCA cycle flux. nih.gov |

| Malate | M+2 | Later-stage intermediate; some label may be lost. meduniwien.ac.at |

Visualization of Newly Synthesized Macromolecules

Deuterium tracing is a powerful method for visualizing the synthesis of new macromolecules (anabolism), such as lipids and proteins. biorxiv.org This is often accomplished using deuterated water (D₂O) as a universal precursor, where deuterium is incorporated into acetyl-CoA and other building blocks. physoc.orgmetsol.com These labeled precursors are then used to build larger molecules.

For example, deuterium from D₂O is incorporated into fatty acids during de novo lipogenesis (the synthesis of new fatty acids). metsol.comnih.gov The rate of this incorporation can be measured to determine the rate of lipid synthesis. nih.gov Similarly, deuterium can be incorporated into non-essential amino acids and subsequently into newly synthesized proteins. biorxiv.org

A technique called stimulated Raman scattering (SRS) microscopy can be combined with deuterium labeling to visualize this process with high spatial resolution. biorxiv.orgcolumbia.eduescholarship.org The carbon-deuterium (C-D) bond has a unique vibrational frequency that allows SRS to specifically image newly synthesized, deuterium-labeled molecules without interference from existing unlabeled molecules. escholarship.orgresearchgate.net This has been used to watch the growth of new lipids and proteins in real-time in living animals. biorxiv.orgcolumbia.edu While D₂O is a common tracer for this purpose, a deuterated substrate like this compound could also serve as a source of deuterium for the synthesis of specific lipid pools, assuming its metabolic breakdown products enter lipogenic pathways.

Table 2: Research Findings on Deuterium Incorporation for Visualizing Macromolecules

| Tracer | Macromolecule Visualized | Key Finding | Detection Method | Reference |

|---|---|---|---|---|

| Deuterated Water (D₂O) | Lipids, Proteins, DNA | Enzymatic incorporation of deuterium into macromolecules generates carbon-deuterium (C-D) bonds that can be imaged to track biosynthesis in situ. | Stimulated Raman Scattering (SRS) Microscopy | biorxiv.org |

| Deuterated Water (D₂O) | Triglyceride Fatty Acids | The rate of de novo lipogenesis can be calculated by measuring deuterium incorporation from body water into plasma triglyceride fatty acids. | Isotope Ratio Mass Spectrometry | nih.gov |

| Deuterated Glucose | Lipids, Glycogen, Proteins, DNA | Different macromolecules derived from glucose have distinct C-D Raman spectral signatures, allowing for specific visualization of glucose anabolic utilization. | Stimulated Raman Scattering (SRS) Microscopy | escholarship.org |

Methodological Considerations in Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for the non-invasive, three-dimensional mapping of metabolism. nih.govyale.edu It involves administering a deuterium-labeled substrate and using ²H-MR spectroscopy to detect the tracer and its metabolic products. nih.govescholarship.org

Several methodological factors are crucial for successful DMI experiments:

Sensitivity and Spatial Resolution: DMI sensitivity is influenced by the MR hardware, magnetic field strength, and the properties of the deuterium nucleus. nih.gov While deuterium's gyromagnetic ratio is lower than that of protons, its fast relaxation times allow for rapid signal averaging, which improves the signal-to-noise ratio. nih.govnih.gov However, a major challenge remains the trade-off between spatial resolution and acquisition time. Current spatial resolution is on the order of several milliliters, which can be a limitation. nih.gov Deep learning-based processing methods are being developed to enhance sensitivity and resolution. researchgate.net

Tracer Selection and Administration: The choice of tracer is critical and depends on the pathway of interest. Commonly used tracers include [6,6-²H₂]-glucose and [²H₃]-acetate. nih.govyale.edu The route of administration (e.g., oral or intravenous) and the timing (bolus vs. infusion) must be optimized to achieve stable and sufficient concentrations of the labeled substrate in the tissue of interest. yale.edu

Spectral Quantification: DMI produces spectra where different deuterated compounds appear as distinct peaks. yale.edu Quantifying the area under these peaks allows for the calculation of metabolite concentrations. The low natural abundance of deuterium results in a clean spectral background, simplifying quantification compared to proton MRS. nih.govnih.gov The process involves acquiring 3D MR spectroscopic imaging data and then using spectral fitting to generate metabolic maps for the substrate and its downstream products. yale.edu This can be done dynamically to calculate metabolic rates or at a steady-state to assess the presence of an active pathway. yale.edu

Using this compound as a DMI probe would require careful consideration of these factors. Its metabolic products would need to generate a detectable and quantifiable signal within a reasonable timeframe. The feasibility would depend on its uptake, metabolic rate, and the concentration of its downstream products in the tissue being imaged.

Quality Control and Stability of Deuterated Standards in Research

Assessment of Isotopic Purity and Enrichment

Ensuring the high isotopic purity and enrichment of deuterated standards is paramount for their effective use in quantitative analysis and mechanistic studies. rsc.orgrsc.org The presence of unlabeled or partially labeled species can compromise the accuracy of experimental results. sigmaaldrich.com

Strategies for Isotopic Purity Determination Using HR-MS and NMR

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a robust strategy for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis serves to confirm the structural integrity and the specific positions of the deuterium (B1214612) labels within the molecule. rsc.orgrsc.org While ¹H NMR can be used to quantify residual proton signals, this method is less effective for highly deuterated compounds (enrichment > 98 atom%) due to the weak signals. nih.govsigmaaldrich.com

In such cases, ²H (Deuterium) NMR emerges as a powerful alternative for both structure verification and enrichment determination. sigmaaldrich.com A novel method combining ¹H NMR and ²H NMR has been shown to provide even more accurate isotopic abundance results for both partially and fully labeled compounds compared to traditional ¹H NMR or MS methods alone. nih.govwiley.com Furthermore, deuterium-induced isotope shifts on ¹³C NMR chemical shifts can be utilized to quantify the degree of isotope labeling at specific molecular sites, which is particularly useful for randomly deuterated molecules. nih.govresearchgate.net

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds Determined by HR-MS

| Compound | Calculated % Isotopic Purity |

|---|---|

| Benzofuranone derivative (BEN-d2) | 94.7 |

| Tamsulosin-d4 (TAM-d4) | 99.5 |

| Oxybutynin-d5 (OXY-d5) | 98.8 |

| Eplerenone-d3 (EPL-d3) | 99.9 |

| Propafenone-d7 (PRO-d7) | 96.5 |

Data sourced from a study evaluating the isotopic enrichment of commercially available deuterated compounds. rsc.orgrsc.org

Monitoring Dynamic Hydrogen-Deuterium Exchange Reactions In Situ

Hydrogen-deuterium (H/D) exchange reactions are fundamental processes that can be monitored in situ to understand reaction mechanisms and the stability of labeled compounds. For ketones, the exchange of α-hydrogens with deuterium is a well-documented process that can be catalyzed by acids or bases. libretexts.orgnih.gov

NMR spectroscopy is a primary tool for studying these exchange reactions in real-time. researchgate.net Factors such as the solvent, temperature, and catalyst concentration can significantly affect the rate and extent of deuteration. researchgate.net For example, studies on ketones dissolved in mixtures containing imidazolium (B1220033) ionic liquids as catalysts have shown that the degree of deuteration can vary from minutes to months depending on the conditions. researchgate.net The kinetics of H/D exchange can provide valuable insights into the reactivity of the molecule and the stability of the deuterium labels under different environmental conditions. libretexts.orgresearchgate.net This is particularly relevant for 2-Hexanone-1,1,1,3,3-d5, as the deuterium atoms are located at positions alpha to the carbonyl group, making them potentially susceptible to exchange. cymitquimica.comnist.gov

Factors Influencing Deuterium Label Stability

The stability of deuterium labels is a critical consideration, as their loss can lead to inaccurate quantification and misinterpretation of experimental data. sigmaaldrich.comacanthusresearch.com Several factors, including the position of the label and the conditions of the analytical method, can influence deuterium retention.

Positional Considerations for Non-Exchangeable Deuterium Labels

The position of deuterium atoms within a molecule is the most critical factor determining their stability. sigmaaldrich.comacanthusresearch.com Deuterium labels on heteroatoms like oxygen or nitrogen are generally labile and readily exchange with protons from the solvent. acanthusresearch.com

For ketones like this compound, the deuterium atoms are placed on carbon atoms adjacent (alpha) to the carbonyl group. cymitquimica.comnist.gov While C-D bonds are generally stable, hydrogens on carbons alpha to a carbonyl group can be acidic and prone to exchange under certain pH conditions due to keto-enol tautomerism. libretexts.orgnih.govacanthusresearch.com However, the labels in this compound are specifically at the C1 and C3 positions. The C1 methyl group is adjacent to the carbonyl, making these deuteriums susceptible to base-catalyzed exchange. The deuteriums at the C3 position are also alpha to the carbonyl, and therefore also potentially exchangeable. The strategic placement of deuterium on non-exchangeable positions is crucial for creating robust internal standards. sigmaaldrich.com When possible, using ¹³C or ¹⁵N labels is preferred as they are not susceptible to exchange. sigmaaldrich.com

Impact of Solution and Mass Spectrometry Conditions on Deuterium Retention

Even with strategically placed labels, the conditions of the analysis can impact deuterium stability. The pH of the solution is a major factor, with both acidic and basic conditions potentially catalyzing H/D exchange. nih.govmdpi.com For ketones, base-catalyzed exchange at the alpha position is a well-known phenomenon. nih.gov

During mass spectrometry analysis, the conditions within the ion source can also lead to deuterium loss. hilarispublisher.com The temperature of the sheath gas in an electrospray ionization (ESI) source, for example, can influence the rate of back-exchange. nist.gov It is crucial to validate the stability of the deuterated standard under the specific LC-MS/MS conditions of the assay to ensure that the deuterium labels are retained throughout the analytical process. sigmaaldrich.comhilarispublisher.com Failure to do so can result in the internal standard signal being compromised, leading to erroneously high calculations of the analyte concentration. sigmaaldrich.com

Chromatographic Behavior Considerations for Deuterated Compounds

A common assumption is that deuterated and non-deuterated analogs co-elute during chromatographic separation. However, a phenomenon known as the chromatographic isotope effect can lead to differences in retention times.

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. bioforumconf.comepa.gov This is attributed to the fact that C-D bonds are shorter and stronger than C-H bonds, resulting in a smaller molecular volume and reduced lipophilicity for the deuterated molecule. bioforumconf.com Since retention in RP-HPLC is primarily based on hydrophobic interactions, the less lipophilic deuterated compound interacts less with the stationary phase and elutes faster. bioforumconf.com The magnitude of this retention time shift can increase with the number of deuterium atoms in the molecule. bioforumconf.com For example, a study on laquinimod (B608466) showed that a d5-labeled version eluted about 0.2 minutes earlier than the unlabeled compound, while a d16-labeled version eluted more than 1.0 minute earlier. bioforumconf.com

Conversely, in normal-phase HPLC, deuterated compounds may exhibit longer retention times. oup.com This difference in chromatographic behavior can be problematic in quantitative LC-MS/MS assays, as it can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of the results. oup.comscispace.com Therefore, it is essential to assess the chromatographic separation of the deuterated standard and its analyte during method development and validation. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldosterone |

| Aniline-d7 |

| Benzofuranone derivative (BEN-d2) |

| Cyclopentanone |

| Eplerenone-d3 |

| Laquinimod |

| Olanzapine (B1677200) (OLZ) |

| Olanzapine-d3 (OLZ-D3) |

| Oxybutynin-d5 |

| Pentoxifylline |

| Propafenone-d7 |

| Tamsulosin-d4 |

| 25-hydroxyvitamin D3-[26,26,26,27,27,27-d6] |

| 25-hydroxyvitamin D3-[6,19,19-d3] |

| 25-hydroxyvitamin D3-[23,24,25,26,27-¹³C5] |

| Aldosterone-d4 |

| Aldosterone-d7 |

| Des-methyl olanzapine (DES) |

常见问题

Basic: What are the standard protocols for synthesizing and characterizing 2-Hexanone-1,1,1,3,3-d5 in academic research?

Methodological Answer:

Synthesis typically involves deuterium labeling at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled conditions. Key steps include:

- Deuteration : Selective substitution of hydrogen atoms at positions 1, 1, 1, 3, and 3 using isotopic exchange reactions or catalytic deuteration .

- Purification : Column chromatography or fractional distillation to isolate the deuterated product, followed by verification via isotopic purity checks.

- Characterization :

- NMR Spectroscopy : ¹H-NMR to confirm the absence of protons at deuterated positions; ²H-NMR or ¹³C-NMR for structural validation.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic enrichment (e.g., observing [M+D]⁺ peaks).

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental procedures, raw spectral data, and purity thresholds in supplementary materials .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

The choice depends on matrix complexity and detection limits:

Advanced: How can researchers resolve contradictions in toxicological data for this compound across studies?

Methodological Answer:

Contradictions often arise from differences in experimental design or exposure models. A systematic approach includes:

Meta-Analysis : Compare datasets from EPA IRIS, NTP, and NIH RePORTER, focusing on variables like dosage, exposure duration, and model organisms (e.g., rats vs. in vitro assays) .

Confounding Factors :

- Metabolic Interference : Assess hepatic cytochrome P450 activity, which may alter deuterated compound metabolism.

- Isotope Effects : Evaluate kinetic isotope effects (KIEs) on toxicity pathways using paired experiments with non-deuterated analogs .

Validation : Replicate studies under harmonized OECD guidelines, ensuring transparency in raw data and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced: How do isotopic substitutions in this compound influence its reactivity in kinetic studies?

Methodological Answer:

Deuterium labeling introduces kinetic isotope effects (KIEs) that alter reaction rates and mechanisms:

- Primary KIEs : Reduced C-D bond cleavage rates in oxidation reactions (e.g., kH/kD ≈ 2–10 for cytochrome P450-mediated metabolism) .

- Secondary KIEs : Subtle steric or electronic effects on neighboring functional groups (e.g., deuterium at C-3 altering keto-enol tautomerism).

- Experimental Design :

Basic: What are the best practices for ensuring reproducibility in studies using this compound?

Methodological Answer:

- Documentation : Provide step-by-step synthesis protocols, including reaction temperatures, solvent purity, and catalyst loadings .

- Data Sharing : Upload raw NMR/MS spectra, chromatograms, and calibration curves to repositories like Zenodo or Figshare.

- Peer Review : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and metadata .

Advanced: How to design a study investigating the environmental fate of this compound?

Methodological Answer:

Fate Pathways :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation products via GC-MS.

- Biodegradation : Use OECD 301D closed bottle tests with activated sludge; quantify residual compound via isotope dilution .

Isotopic Tracing : Track deuterium labels in metabolites using ²H-NMR or LC-HRMS to distinguish abiotic vs. biotic degradation.

Modeling : Apply QSAR models to predict partition coefficients (Log P) and bioaccumulation potential, validated against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。